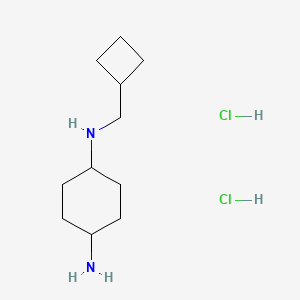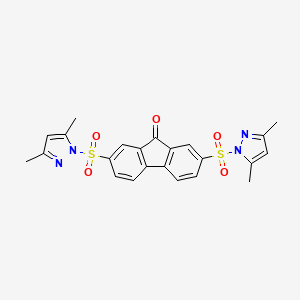
2,7-bis((3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl)-9H-fluoren-9-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-bis((3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl)-9H-fluoren-9-one, also known as BisDMPSF, is a fluorescent compound that has gained attention in scientific research due to its unique properties. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its potential applications in various fields.
Aplicaciones Científicas De Investigación
Supramolecular Networks and Coordination Chemistry
A study focusing on the treatment of pyrazole sulfoxide and pyrazole sulfone ligands with palladium(II) chloride highlighted the synthesis of monomeric and dimeric complexes based on these ligands. These complexes exhibit diverse supramolecular architectures, including two-dimensional layer polymers and three-dimensional networks, demonstrating the potential of such compounds in supramolecular chemistry and coordination chemistry (León et al., 2013).
Fuel Cell Applications
Research on sulfonated poly(arylene ether sulfone)s block copolymers containing fluorenyl groups has been conducted for fuel-cell applications. These copolymers exhibit high proton conductivity and mechanical properties, suggesting their utility in fuel cell membranes as an alternative to traditional perfluorinated ionomer membranes (Bae et al., 2009).
Photophysical Properties
The synthesis of 2,7-bis(pyridin-3-ylethynyl)fluoren-9-one via the Sonogashira coupling reaction and its comprehensive characterization, including single-crystal XRD analysis, reveals the compound's structure and potential for photophysical studies. This highlights the relevance of fluorenyl-based compounds in materials science, particularly in understanding and designing materials with specific optical properties (Podda et al., 2023).
Synthesis and Cytotoxicity of Derivatives
The synthesis of bis(pyrazol-1-yl)-alkane derivatives and their subsequent conversion into mono- and dipyrazolium salts showcases the potential of these compounds in the development of mesoionic N-heterocyclic carbene complexes. Additionally, the cytotoxicity of these compounds against THP-1 monocytic leukemia cells underscores their potential biomedical applications (Zatonskaya et al., 2016).
Azole-containing Thioethers Oxidation
Studies on the oxidation of pyrazole and benzotriazole-containing thioethers offer insights into selective oxidation processes, which are crucial for designing and synthesizing sulfur-containing organic compounds with potential applications in various chemical industries (Potapov et al., 2011).
Mecanismo De Acción
Target of Action
Similar compounds with a pyrazole ring have been shown to exhibit cytotoxic effects on several human cell lines .
Mode of Action
It is known that pyrazole derivatives can interact with various cellular targets, leading to changes in cell function .
Biochemical Pathways
Some pyrazole derivatives have been shown to activate autophagy proteins as a survival mechanism, while the predominant pathway of cell death was p53-mediated apoptosis .
Result of Action
Some pyrazole derivatives have been shown to exhibit cytotoxic effects on several human cell lines .
Propiedades
IUPAC Name |
2,7-bis[(3,5-dimethylpyrazol-1-yl)sulfonyl]fluoren-9-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O5S2/c1-13-9-15(3)26(24-13)33(29,30)17-5-7-19-20-8-6-18(12-22(20)23(28)21(19)11-17)34(31,32)27-16(4)10-14(2)25-27/h5-12H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTHNMGDWHHYXGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1S(=O)(=O)C2=CC3=C(C=C2)C4=C(C3=O)C=C(C=C4)S(=O)(=O)N5C(=CC(=N5)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


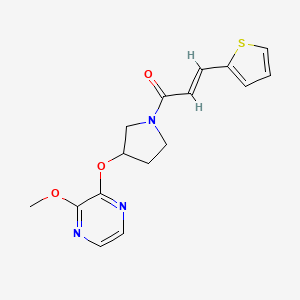
![(R)-1-(benzo[b]thiophen-3-yl)ethanol](/img/structure/B2823158.png)
![N-[[4-[(2R,4R)-4-Hydroxy-2-(methoxymethyl)pyrrolidine-1-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2823163.png)
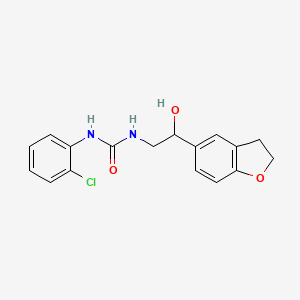
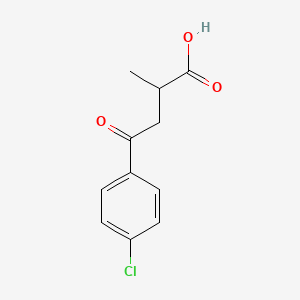
![tert-butyl N-[(2S)-2-phenylcyclopropyl]carbamate](/img/structure/B2823169.png)
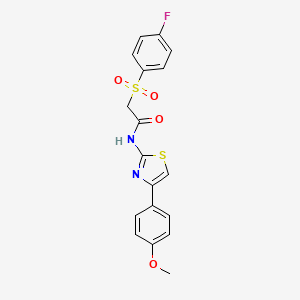
![[5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetic acid hydrochloride](/img/structure/B2823171.png)
![N-(2-ethylphenyl)-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2823172.png)
![1-amino-N-(1,3-benzodioxol-5-ylmethyl)-5-(thiophen-2-yl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide](/img/structure/B2823173.png)

